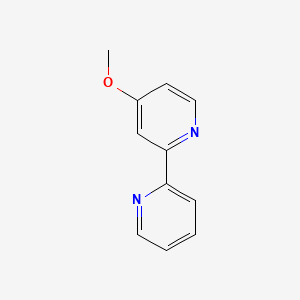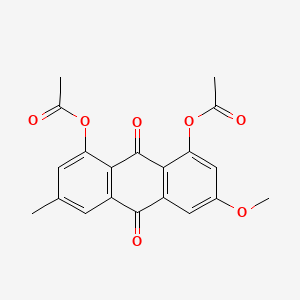
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate typically involves the acetylation of the corresponding anthraquinone derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methoxy-1-methyl-9,10-dioxo-8-(beta-d-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate: Another anthraquinone derivative with similar structural features.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other anthraquinone derivatives.
Propiedades
Número CAS |
25466-76-6 |
|---|---|
Fórmula molecular |
C20H16O7 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(8-acetyloxy-6-methoxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9-5-13-17(15(6-9)26-10(2)21)20(24)18-14(19(13)23)7-12(25-4)8-16(18)27-11(3)22/h5-8H,1-4H3 |
Clave InChI |
NZOKPGYOGJBULF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
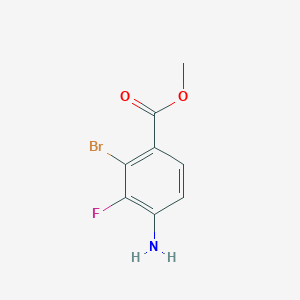

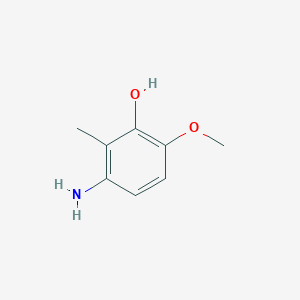
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
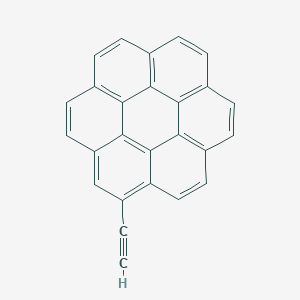
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
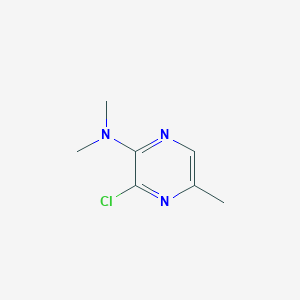


![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
